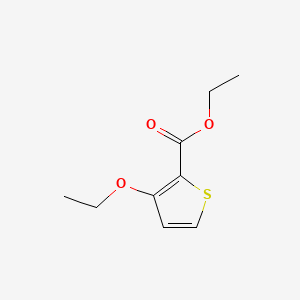
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethoxythiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid. One common method is the reaction of thiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield ethyl thiophene-2-carboxylate, which is then ethoxylated to form ethyl 3-ethoxythiophene-2-carboxylate .
Industrial Production Methods
Industrial production of ethyl 3-ethoxythiophene-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield thiophene-2-carboxylic acid or its derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of ethyl 3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminothiophene-3-carboxylate
- Methyl 3-ethoxythiophene-2-carboxylate
- Thiophene-2-carboxylic acid derivatives
Uniqueness
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester is unique due to its specific ethoxy and carboxylate functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
181063-54-7 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.252 |
IUPAC Name |
ethyl 3-ethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-3-11-7-5-6-13-8(7)9(10)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
IVRSHMKAWVAAGT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(SC=C1)C(=O)OCC |
Synonyms |
2-Thiophenecarboxylicacid,3-ethoxy-,ethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















